

Application Notes and Protocols for Cell-Based Assays Measuring RNF168 Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for cell-based assays designed to measure the activity of the E3 ubiquitin ligase RNF168. While the initial request specified "**JC168**," this term did not correspond to a known protein in publicly available databases. Based on the shared numerical identifier, it is presumed that the intended target is RNF168, a critical regulator of the DNA damage response (DDR). The methodologies described herein are centered on RNF168 but can be adapted for other E3 ligases or proteins involved in cellular signaling pathways.

RNF168 plays a pivotal role in the ubiquitination of histones H2A and H2A.X at sites of DNA double-strand breaks (DSBs), a key step in the recruitment of downstream DNA repair factors. [1] Its activity is essential for maintaining genomic integrity, and its dysregulation is associated with immunodeficiency and cancer.[1] These assays are designed to quantify RNF168 activity by measuring its downstream effects, such as protein recruitment to DNA damage foci and changes in protein localization.

Signaling Pathway of RNF168 in the DNA Damage Response



Methodological & Application

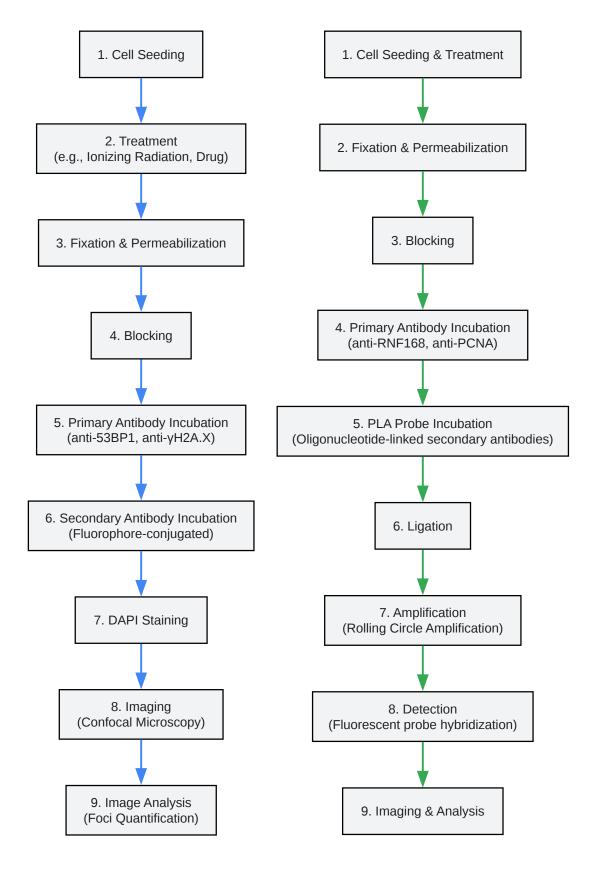
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Upon the induction of DNA double-strand breaks, the PI3K-like kinase ATM is activated and phosphorylates H2A.X (forming γH2A.X). This phosphorylation event serves as a docking site for the mediator protein MDC1. RNF8, another E3 ubiquitin ligase, is then recruited and, in conjunction with the E2 ubiquitin-conjugating enzyme UBC13, generates K63-linked ubiquitin chains. These chains are recognized by RNF168, which then catalyzes the monoubiquitination of H2A/H2A.X at lysine 13/15. This ubiquitination event is crucial for the recruitment of downstream repair proteins, such as 53BP1 and BRCA1, which mediate the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.









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References

- 1. RNF168 ring finger protein 168 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
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